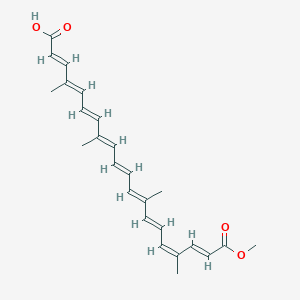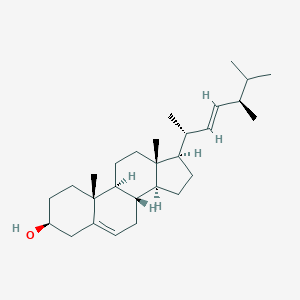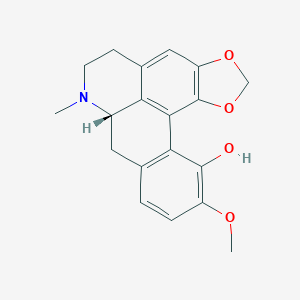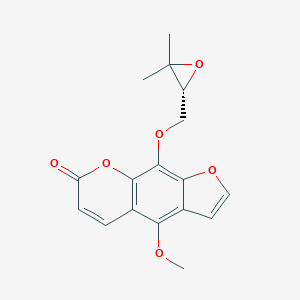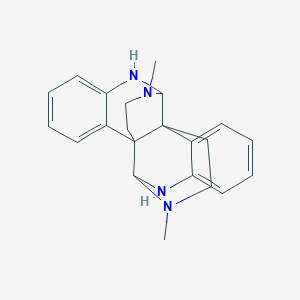
卡利坎丁
描述
Calycanthine is a naturally occurring alkaloid found in the Calycanthaceae family, particularly in the genus Chimonanthus. This compound is known for its complex structure and significant biological activities, including anti-convulsant, anti-fungal, anti-viral, analgesic, anti-tumor, and anti-melanogenesis properties .
科学研究应用
Calycanthine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its anti-convulsant, anti-fungal, anti-viral, and anti-tumor properties
Medicine: Potential therapeutic applications due to its analgesic and anti-melanogenesis activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
Calycanthine, a principal alkaloid of the family Calycanthaceae, primarily targets the L-type calcium channels and GABA-mediated chloride currents at GABA(A) receptors . These targets play crucial roles in the functioning of the nervous system.
Mode of Action
Calycanthine interacts with its targets by inhibiting the release of the inhibitory neurotransmitter GABA as a result of interactions with L-type Ca(2+) channels . It also inhibits GABA-mediated chloride currents at GABA(A) receptors . This interaction leads to changes in the normal functioning of the nervous system, causing convulsions .
Biochemical Pathways
It is known that calycanthine’s inhibition of gaba release and gaba-mediated chloride currents disrupts the normal functioning of the nervous system .
Pharmacokinetics
The pharmacokinetics of calycanthine in rats have been investigated using the UPLC-MS/MS method . The absolute bioavailability of calycanthine was found to be 37.5% in rats . The linearity of calycanthine in rat plasma was good within the range of 1–200 ng/mL, and the lower limit of quantification (LLOQ) was 1 ng/mL . The matrix effect was between 97.9% and 105.4%, and the recovery was better than 85.6% .
Result of Action
The primary result of calycanthine’s action is the induction of convulsions, due to its inhibitory effects on the release of the inhibitory neurotransmitter GABA and GABA-mediated chloride currents . This makes calycanthine a central nervous system toxin .
生化分析
Biochemical Properties
Calycanthine may mediate its convulsant action predominantly by inhibiting the release of the inhibitory neurotransmitter GABA as a result of interactions with L-type Ca2+ channels and by inhibiting GABA-mediated chloride currents at GABA(A) receptors . This indicates that Calycanthine interacts with enzymes and proteins involved in neurotransmission .
Molecular Mechanism
The molecular mechanism of Calycanthine involves interactions with L-type Ca2+ channels and GABA(A) receptors, inhibiting the release of GABA and thus exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
Its pharmacokinetics in rats have been investigated using the UPLC-MS/MS method .
Dosage Effects in Animal Models
In animal models, specifically rats, the absolute bioavailability of Calycanthine was found to be 37.5%
Metabolic Pathways
Its interaction with GABA and L-type Ca2+ channels suggests it may be involved in neurotransmission pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of calycanthine involves several steps, including the use of intramolecular Heck reaction cascades and diazene-directed fragment assembly. One notable method involves the exposure of meso-3 to hot dilute acetic acid to obtain meso-calycanthine .
Industrial Production Methods: Industrial production of calycanthine is not widely documented, but the synthetic routes developed in research laboratories provide a foundation for potential large-scale production. The use of copper-catalyzed sequential arylation-oxidative dimerization reactions is a key step in the synthesis of calycanthine .
化学反应分析
Types of Reactions: Calycanthine undergoes various chemical reactions, including oxidation, reduction, and substitution. The copper-catalyzed sequential arylation-oxidative dimerization reaction is particularly significant in the synthesis of calycanthine .
Common Reagents and Conditions: Common reagents used in the synthesis of calycanthine include acetic acid, copper catalysts, and diazene fragments. Reaction conditions often involve high temperatures and specific catalysts to facilitate the formation of the desired products .
Major Products: The major products formed from these reactions include dimeric piperidinoquinoline and dimeric pyrrolidinoindoline alkaloids, which exhibit significant biological activities .
相似化合物的比较
Chimonanthine: Another alkaloid found in the Calycanthaceae family with similar biological activities.
Folicanthine: Shares structural similarities with calycanthine and exhibits comparable biological properties.
Calycanthidine: A related compound with a similar mechanism of action.
Uniqueness: Calycanthine is unique due to its specific interactions with L-type calcium channels and GABA(A) receptors, which contribute to its distinct convulsant properties .
属性
CAS 编号 |
595-05-1 |
|---|---|
分子式 |
C22H26N4 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
(1S,10S)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene |
InChI |
InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19?,20?,21-,22-/m1/s1 |
InChI 键 |
XSYCDVWYEVUDKQ-LIKPIUCQSA-N |
手性 SMILES |
CN1CC[C@@]23C4NC5=CC=CC=C5[C@@]2(C1NC6=CC=CC=C36)CCN4C |
SMILES |
CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C |
规范 SMILES |
CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C |
熔点 |
250-251°C |
| 595-05-1 | |
物理描述 |
Solid |
同义词 |
calycanthine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of calycanthine?
A1: Calycanthine has a molecular formula of C22H26N4 and a molecular weight of 346.48 g/mol. [, ]
Q2: What is the core structure of calycanthine?
A2: Calycanthine is a dimeric cyclotryptamine alkaloid, meaning it is composed of two tryptamine units. It features vicinal all-carbon quaternary stereocenters and four nitrogen atoms within its structure. [, , ]
Q3: What spectroscopic techniques are commonly used to characterize calycanthine?
A3: Researchers frequently employ various spectroscopic techniques to elucidate the structure of calycanthine. These include UV-Vis spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ] Circular Dichroism (CD) has also proven valuable for determining the absolute configuration of calycanthine. [, ]
Q4: Can calycanthine be synthesized in the laboratory?
A4: Yes, several total synthesis routes have been developed for calycanthine. These strategies often involve the use of catalysts like copper or iron to facilitate the asymmetric dimerization of tryptamine derivatives. [, , , , , , ]
Q5: What is the significance of the selenium degradation product of calycanthine?
A5: Early degradation studies using selenium revealed 4-carboline as a product, accounting for 12 of calycanthine's 22 carbon atoms. This finding provided initial clues about its structural complexity. [] Later studies utilizing benzoylation and oxidation led to the identification of benzoyl-N-methyltryptamine, further illuminating its composition. []
Q6: What are the known biological activities of calycanthine?
A6: Calycanthine has been reported to possess several biological activities, including antifungal properties against plant pathogens [], insecticidal effects on cockroaches [], and potential antitumor activity []. It has also been investigated for its interactions with nucleic acids [].
Q7: What is the mechanism of action of calycanthine's antifungal activity?
A7: While the exact mechanism is not fully understood, studies have shown that both calycanthine and folicanthine, another alkaloid found alongside calycanthine, exhibit significant inhibitory effects against various plant pathogenic fungi. []
Q8: What is known about calycanthine's effect on the nervous system?
A8: Research suggests that calycanthine acts as a central nervous system toxin, primarily inducing convulsions. [, , ] Studies in cockroaches have shown that it can affect nervous transmission. []
Q9: What are the toxicological concerns associated with calycanthine?
A11: Calycanthine is known to be toxic, particularly to ruminants. Ingestion of plants containing calycanthine, like Wintersweet, has been linked to severe neurological symptoms, including seizures, and even death in sheep and goats. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


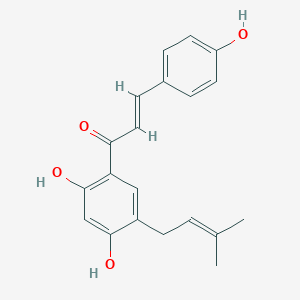
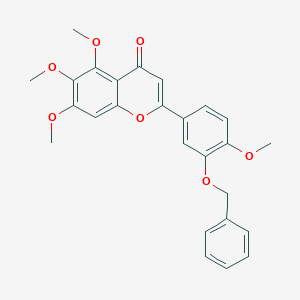
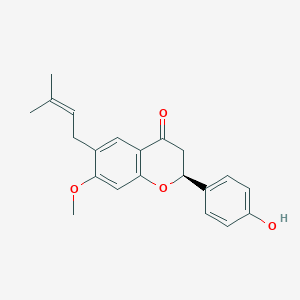
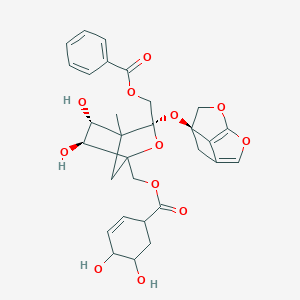
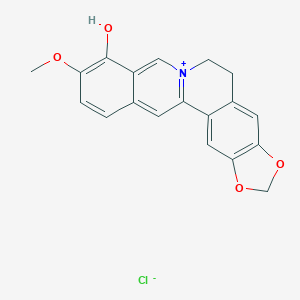

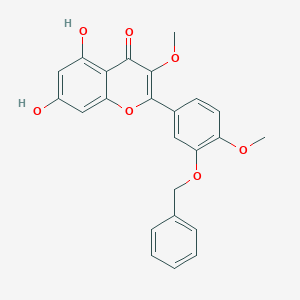

![(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B190667.png)

